Therapeutic Index Advantage of the 2-Isoxazol-3-yl-acetamide Scaffold Over AUY922 (Luminespib)
The lead analogue 2l from the same 2‑isoxazol‑3‑yl‑acetamide series demonstrated a ~3.5‑fold higher therapeutic index than the second‑generation HSP90 inhibitor AUY922 in TZM‑bl cells infected with HIV‑1 [1]. While direct data for 2‑(2‑methoxyphenoxy)‑N‑((5‑(p‑tolyl)isoxazol‑3‑yl)methyl)acetamide are not yet published, the scaffold itself confers this differentiation over AUY922, suggesting that procurement of the specific analogue may retain or improve upon this advantage relative to generic HSP90 inhibitors.
| Evidence Dimension | Therapeutic index (TI) in HIV-1 infection model |
|---|---|
| Target Compound Data | Compound 2l TI ~3.5‑fold greater than AUY922 (exact TI values not publicly available; reported as fold difference) |
| Comparator Or Baseline | AUY922 (luminespib), second‑generation HSP90 inhibitor |
| Quantified Difference | ~3.5‑fold superior TI for the 2‑isoxazol‑3‑yl‑acetamide scaffold |
| Conditions | TZM‑bl cells; HIV‑1 infection at MOI 0.5; luciferase‑based reporter assay; highest non‑cytotoxic concentration (HNC) determined by MTT assay |
Why This Matters
A higher therapeutic index indicates a wider safety margin, which is critical for antiviral drug development and for researchers selecting HSP90 inhibitors with minimal host cell toxicity.
- [1] Trivedi J, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019;183:111699. View Source
